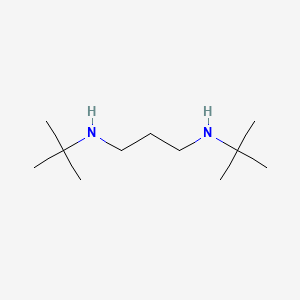

N,N'-Di-t-butyl-trimethylenediamine

Descripción

N,N'-Di-t-butyl-trimethylenediamine, a diamine featuring bulky tertiary-butyl groups on each nitrogen atom, has garnered interest for its distinct structural and reactive properties. ontosight.ai Belonging to the class of amines, this compound's unique characteristics stem from the interplay between its flexible trimethylene backbone and the significant steric hindrance imposed by the t-butyl substituents. ontosight.ai These features make it a valuable tool in synthetic chemistry, particularly in the design of specialized ligands and polymers.

Structure

3D Structure

Propiedades

IUPAC Name |

N,N'-ditert-butylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-10(2,3)12-8-7-9-13-11(4,5)6/h12-13H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMAFSFVBYEOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCCNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177217 | |

| Record name | N,N'-Di-t-butyl-trimethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22687-38-3 | |

| Record name | N,N'-Di-t-butyl-trimethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022687383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Di-t-butyl-trimethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Di T Butyl Trimethylenediamine and Its Analogues

Direct Preparative Routes for N,N'-Di-t-butyl-trimethylenediamine

Direct methods for the synthesis of N,N'-Di-t-butyl-trimethylenediamine involve the formation of the carbon-nitrogen bonds at both ends of the trimethylenediamine scaffold in a straightforward manner. These approaches often utilize readily available starting materials.

Amination Strategies for Trimethylenediamine Scaffolds

One of the most direct conceptual routes to N,N'-Di-t-butyl-trimethylenediamine involves the dialkylation of trimethylenediamine (propane-1,3-diamine) with a tert-butylating agent. rsc.orgwikipedia.org This strategy, in principle, allows for the direct introduction of the bulky tert-butyl groups onto the nitrogen atoms of the diamine. However, the direct alkylation of amines with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as potential overalkylation to form quaternary ammonium (B1175870) salts. The steric hindrance of the tert-butyl group can mitigate overalkylation but also significantly slows down the desired dialkylation reaction.

A plausible approach would involve the reaction of trimethylenediamine with a tert-butyl halide, such as tert-butyl bromide, under basic conditions to neutralize the hydrohalic acid formed during the reaction.

Table 1: Hypothetical Direct Amination of Trimethylenediamine

| Reactant 1 | Reactant 2 | Conditions | Product | Challenges |

| Trimethylenediamine | tert-Butyl Bromide | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat | N,N'-Di-t-butyl-trimethylenediamine | Steric hindrance, low reactivity of tert-butyl halide in SN2, potential for elimination reactions. |

Utilization of Tert-butylamine (B42293) in Diamine Construction

An alternative direct route involves the reaction of a C3-dielectrophile with tert-butylamine. A common substrate for this approach is 1,3-dibromopropane. psu.edu The reaction would proceed via a double nucleophilic substitution, where two equivalents of tert-butylamine displace the bromide ions. This method is often more successful than the direct alkylation of the diamine, as the primary amine is readily available and the reaction can be driven to completion by using an excess of the amine.

The synthesis of analogous N,N'-dialkyl-1,3-propanediamines, such as N,N'-diisopropyl-1,3-propanediamine, has been reported and can serve as a procedural model. sigmaaldrich.comnih.govchemdad.com

Table 2: Synthesis of N,N'-Dialkyl-1,3-propanediamine Analogues

| Diamine Product | Starting Amine | Dihaloalkane | Solvent | Conditions | Reference |

| N,N'-Diisopropyl-1,3-propanediamine | Isopropylamine | 1,3-Dibromopropane | - | - | sigmaaldrich.comnih.gov |

| N,N'-Dicyclohexyl-1,3-propanediamine | Cyclohexylamine | 1,3-Dibromopropane | - | - | ornl.govnist.gov |

Indirect Synthetic Pathways to N,N'-Di-t-butyl-trimethylenediamine Derivatives

Indirect methods often involve the construction of a precursor molecule that is subsequently transformed into the target diamine. These multi-step sequences can offer better control over the final product and may be necessary when direct methods are inefficient.

Reductive Amination Protocols for N,N'-Di-t-butyl-trimethylenediamine Synthesis

Reductive amination is a powerful and widely used method for the synthesis of amines. wikipedia.orgharvard.edumasterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N,N'-Di-t-butyl-trimethylenediamine, a two-fold reductive amination of a suitable dialdehyde (B1249045) or diketone with tert-butylamine could be envisioned. Alternatively, the reductive amination of a pre-formed aminoaldehyde or aminoketone with tert-butylamine is a viable strategy.

A hypothetical pathway could involve the reaction of 3-(tert-butylamino)propanal with tert-butylamine, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). harvard.educommonorganicchemistry.com

Table 3: Reductive Amination for Symmetrical Diamine Synthesis

| Carbonyl Precursor | Amine | Reducing Agent | Product | Key Features |

| Glutaraldehyde | tert-Butylamine (2 eq.) | NaBH₃CN | N,N'-Di-t-butyl-pentane-1,5-diamine | One-pot reaction, mild conditions. |

| 1,3-Diketone | tert-Butylamine (2 eq.) | H₂/Pd-C | Substituted N,N'-Di-t-butyl-1,3-diamine | Versatile for introducing substituents on the carbon backbone. |

Transformations Involving Alkylation of Amine Precursors

This approach involves the synthesis of a mono-N-substituted-1,3-diamine precursor, which is then further alkylated. For instance, N-tert-butyl-1,3-propanediamine could be synthesized and subsequently alkylated with a tert-butylating agent. This stepwise approach can offer better control and avoid the formation of complex product mixtures that can arise from the direct dialkylation of trimethylenediamine. The synthesis of N-Boc-1,3-propanediamine is a well-established procedure, which after deprotection could potentially undergo a second N-alkylation. psu.edu

Multicomponent Reaction Approaches to Substituted Diamines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical route to highly substituted molecules. While specific MCRs for the direct synthesis of N,N'-Di-t-butyl-trimethylenediamine are not prominently documented, the principles of MCRs can be applied to construct substituted 1,3-diamine scaffolds. nih.govresearchgate.netnii.ac.jpacs.org

For example, a Mannich-type reaction involving an aldehyde, an amine, and a carbon-based nucleophile could be adapted to form a precursor that can be converted to a 1,3-diamine. nii.ac.jpacs.org The development of novel MCRs remains an active area of research, and it is plausible that a suitable one-pot reaction could be designed for the synthesis of N,N'-Di-t-butyl-trimethylenediamine or its derivatives.

Coordination Chemistry of N,n Di T Butyl Trimethylenediamine

N,N'-Di-t-butyl-trimethylenediamine as a Ligand in Transition Metal Complexes

N,N'-Di-t-butyl-trimethylenediamine is a diamine featuring a three-carbon (trimethylene) backbone connecting two nitrogen atoms, each substituted with a bulky tert-butyl group. ontosight.ai This structure suggests it would act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a six-membered chelate ring. The presence of the sterically demanding tert-butyl groups is expected to significantly influence its coordination behavior. ontosight.ai

Synthesis and Structural Elucidation of N,N'-Di-t-butyl-trimethylenediamine-Metal Adducts

There is a notable lack of published research detailing the synthesis and structural analysis of transition metal complexes specifically incorporating the N,N'-Di-t-butyl-trimethylenediamine ligand. While general synthetic routes for creating metal-amine complexes are well-established, specific adaptations and outcomes for this particular ligand have not been reported.

Without synthesized complexes, there is no available spectroscopic data (such as NMR, IR, or EPR) for N,N'-Di-t-butyl-trimethylenediamine-metal adducts. For comparison, studies on related Schiff base complexes derived from 1,3-diaminopropane (B46017) (the same backbone) show that coordination to a metal ion can be observed through shifts in the characteristic infrared (IR) absorption bands. researchgate.net For instance, the C=N stretching frequency in Schiff bases is a known indicator of coordination. researchgate.net In the case of N,N'-Di-t-butyl-trimethylenediamine, one would anticipate that upon complexation, shifts in the N-H and C-N stretching frequencies in the IR spectrum would occur. Similarly, ¹H and ¹³C NMR spectroscopy would be expected to show changes in the chemical shifts of the protons and carbons near the nitrogen donor atoms upon coordination to a diamagnetic metal center.

Currently, there are no published X-ray crystal structures of transition metal complexes containing the N,N'-Di-t-butyl-trimethylenediamine ligand. A crystal structure for the free, uncoordinated ligand exists, providing a baseline for its solid-state conformation. nih.gov For related ligands, such as N,N′-di(tert-butyl)ethylenediamine (with a shorter, two-carbon backbone), X-ray crystallography has been crucial in determining the coordination geometry and the influence of the bulky substituents. preprints.org

Electronic Properties and Redox Behavior of N,N'-di-t-butyl-trimethylenediamine Metal Complexes

The electronic properties and redox behavior of metal complexes are intrinsically linked to the nature of the ligand. For simple aliphatic diamines like N,N'-Di-t-butyl-trimethylenediamine, the ligand itself is not expected to be redox-active under typical conditions. Therefore, any redox activity in its potential metal complexes would likely be centered on the metal ion. The electronic environment provided by the two nitrogen donor atoms and the steric constraints of the tert-butyl groups would, however, modulate the redox potential of the metal center. In the absence of synthesized complexes, this remains a matter of speculation.

Influence of Steric Hindrance from Tert-butyl Groups on Coordination Modes

The most significant feature of the N,N'-Di-t-butyl-trimethylenediamine ligand is undoubtedly the steric bulk of the two tert-butyl groups. ontosight.ai This steric hindrance can be expected to have several profound effects on its coordination chemistry:

Coordination Geometry: The bulky groups may enforce specific coordination geometries to minimize steric strain, potentially leading to distorted tetrahedral or square planar arrangements for four-coordinate complexes.

Metal Ion Selectivity: The ligand might show a preference for metal ions with specific ionic radii that can accommodate the steric bulk.

Stability of Complexes: While the chelate effect of the diamine would contribute to complex stability, excessive steric repulsion between the tert-butyl groups and other ligands on the metal center could be a destabilizing factor.

Reaction Kinetics: The steric hindrance could slow down the rates of ligand substitution reactions at the metal center.

Studies on N,N′‐dialkyl‐1,3‐propanedialdimines (which share the same three-carbon backbone) have shown that increasing the steric bulk of the N-alkyl substituents significantly influences the isomeric equilibria of the molecules. researchgate.net A similar influence on the conformational preferences and coordination modes of N,N'-Di-t-butyl-trimethylenediamine complexes can be anticipated.

Complexation with Main Group Elements

The interaction of N,N'-Di-t-butyl-trimethylenediamine with main group elements is another area where specific research is absent. Diamines are known to form adducts with Lewis acidic main group elements. The steric bulk of the tert-butyl groups in N,N'-Di-t-butyl-trimethylenediamine would likely play a critical role in the feasibility and structure of such adducts, potentially favoring the formation of monomeric complexes where a less sterically hindered diamine might form polymeric structures.

Formation of Polymeric and Supramolecular Structures via N,N'-Di-t-butyl-trimethylenediamine Chelation: An Unexplored Frontier in Coordination Chemistry

Despite the recognized utility of diamine ligands in the construction of coordination polymers and supramolecular assemblies, a thorough review of the scientific literature reveals a notable absence of detailed research on the formation of such structures specifically involving N,N'-Di-t-butyl-trimethylenediamine. While this bulky, flexible diamine has found applications in catalysis and general polymer chemistry, its role as a building block for creating extended polymeric or intricate supramolecular networks through metal chelation appears to be a largely unexplored area of research. ontosight.ai

The chemical structure of N,N'-Di-t-butyl-trimethylenediamine, featuring a three-carbon backbone separating two nitrogen atoms, each substituted with a sterically demanding tertiary butyl group, presents unique possibilities for coordination chemistry. ontosight.ai The spacing of the nitrogen atoms allows for the formation of a stable six-membered chelate ring with a metal ion. However, the bulky t-butyl groups can be expected to exert significant steric influence on the resulting complex, potentially directing the self-assembly process towards discrete mononuclear or binuclear species rather than extended polymeric chains.

In the broader field of coordination chemistry, related diamine ligands have been successfully employed to create a diverse array of polymeric and supramolecular architectures. For instance, less sterically hindered diamines are known to act as bridging ligands, connecting metal centers to form one-, two-, or three-dimensional coordination polymers. The structure and dimensionality of these polymers are influenced by factors such as the length and flexibility of the diamine backbone, the coordination preferences of the metal ion, and the presence of co-ligands or counter-ions.

Furthermore, the principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, are often applied to coordination compounds. Hydrogen bonding, π-π stacking, and van der Waals forces can play a crucial role in organizing individual metal-ligand complexes into higher-order, functional supramolecular structures.

The absence of published research in this specific area suggests that the steric hindrance imposed by the t-butyl groups may indeed disfavor the formation of stable, crystalline polymeric structures. Alternatively, this could represent an underexplored niche in materials chemistry, with potential for the discovery of novel structures and properties. Future research in this area would be necessary to elucidate the coordination behavior of N,N'-Di-t-butyl-trimethylenediamine in the context of polymeric and supramolecular chemistry and to determine its potential for creating new materials.

Due to the lack of specific research findings on the formation of polymeric and supramolecular structures involving N,N'-Di-t-butyl-trimethylenediamine, no data tables on this topic can be provided.

Lack of Publicly Available Research Limits In-Depth Catalytic Application Analysis of N,N'-Di-t-butyl-trimethylenediamine

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant scarcity of published research on the specific catalytic applications of N,N'-Di-t-butyl-trimethylenediamine as outlined in the requested article structure. While the compound is known and used in chemical synthesis, its role as a catalyst, particularly in organocatalysis, is not well-documented in publicly accessible research.

General sources indicate that N,N'-Di-t-butyl-trimethylenediamine may be used as a ligand in transition metal complexes for catalysis. ontosight.ai However, specific examples of its application in the detailed areas of organocatalysis—including asymmetric transformations like Aldol, Diels-Alder, and alkylation reactions, as well as nucleophilic, Umpolung, and synergistic catalysis—could not be found.

The steric hindrance provided by the tert-butyl groups on the nitrogen atoms is a significant structural feature that would heavily influence its coordinating and catalytic properties. This may limit its utility in certain catalytic cycles compared to less bulky analogues like N,N,N′,N′-tetramethylethylenediamine (TMEDA), which is commonly used as an additive in organolithium chemistry. fishersci.fr

Due to the lack of specific research data, including detailed findings and data tables for enantioselective transformations, catalytic cycles, and performance metrics directly involving N,N'-Di-t-butyl-trimethylenediamine, it is not possible to construct the requested in-depth scientific article. The available information is insufficient to populate the detailed subsections of the proposed outline with the required scientifically accurate and thorough content.

Further research and publication in the field would be necessary to provide the specific catalytic insights requested for N,N'-Di-t-butyl-trimethylenediamine.

Catalytic Applications of N,n Di T Butyl Trimethylenediamine and Its Derivatives

Metal Complexes of N,N'-Di-t-butyl-trimethylenediamine in Homogeneous Catalysis

Asymmetric Metal-Catalyzed Reactions Using N,N'-Di-t-butyl-trimethylenediamine Ligands

N,N'-Di-t-butyl-trimethylenediamine serves as a crucial ligand in transition metal complexes, facilitating a range of organic reactions. ontosight.ai Its derivatives are particularly valued in asymmetric synthesis, where the creation of specific stereoisomers is essential.

Cross-Coupling and Functionalization Processes

Ligands derived from or related to N,N'-Di-t-butyl-trimethylenediamine are instrumental in cross-coupling and C-H functionalization reactions, which are core methods for constructing complex molecules. A significant challenge in palladium-catalyzed cross-coupling is achieving selective transfer of the desired organic group. By replacing the typical n-butyl "spectator" ligands on organotin reagents with cyclohexyl groups, the undesired transfer of the spectator ligand is minimized. This strategy has enabled the first stereospecific cross-coupling reactions of non-benzylic α-stannylated secondary amines. nih.gov

The functionalization of unactivated C-H bonds is a major goal in catalysis, aiming to convert simple hydrocarbons like methane (B114726) into more valuable products such as methanol (B129727) at lower temperatures. nih.gov One approach involves the reaction of a hydrocarbon's C-H bond with a transition metal complex to form an activated metal-alkyl intermediate, which is then functionalized to yield the product and regenerate the catalyst. nih.gov

In a similar vein, palladium(II)-catalyzed enantioselective α-C-H arylation of a broad range of amines, including piperidines and azepanes, has been achieved using chiral phosphoric acids as ligands. nih.gov This method provides high enantioselectivity and regioselectivity for coupling C-H bonds with aryl boronic acids. nih.gov Furthermore, palladium catalysts, in conjunction with di-tert-butyldiaziridinone as a nitrogen source, can effectively diaminate conjugated dienes with high yield and selectivity. nih.gov The use of tert-butylamine (B42293) itself has been shown to be effective as a cost-effective, bifunctional additive that acts as both a base and a ligand in nickel-catalyzed photoredox cross-coupling for C-O and C-N bond formation. chemrxiv.org

Exploration of N,N'-Di-t-butyl-trimethylenediamine Ligands in Redox Catalysis

The structural features of N,N'-Di-t-butyl-trimethylenediamine and its analogues make them suitable for redox catalysis. The selective partial reduction of nitroarenes to N-arylhydroxylamines is a critical transformation, as the over-reduction to the thermodynamically stable aryl amine is difficult to prevent. researchgate.net While specific use of N,N'-Di-t-butyl-trimethylenediamine in this context is not detailed, the principles of controlling reduction reactions are relevant to catalysts featuring amine ligands. Similarly, copper-based catalysts have been examined for the reductive amination of triacetoneamine with n-butylamine, where a Cu–Cr–La/γ-Al₂O₃ formulation showed excellent performance. researchgate.net The addition of chromium was found to enhance the dispersion of Cu⁰, the active site for the reaction. researchgate.net

Immobilization Strategies for Heterogenized N,N'-Di-t-butyl-trimethylenediamine Catalysts

To bridge the gap between the high selectivity of homogeneous catalysts and the ease of separation of heterogeneous catalysts, immobilization strategies are employed. researchgate.net One method involves synthesizing magnetically separable catalysts. For example, base catalysts containing primary, secondary, or tertiary amine groups have been immobilized on magnetite nanoparticles via a sol-gel process. researchgate.net This allows for the catalyst to be easily recovered from the reaction mixture using a magnet. Another approach involves creating heterogeneous photocatalysts, such as deamino graphitic carbon nitride (DA-gCN). nih.gov This material, prepared by treating standard graphitic carbon nitride with tert-butyl nitrite, shows enhanced photocatalytic activity for C-H arylation. nih.gov A key advantage of such heterogenized systems is their stability and reusability, with the DA-gCN catalyst demonstrating consistent activity for at least seven cycles with minimal loss in performance. nih.gov

Table 2: Comparison of Catalyst Systems

| Catalyst System | Key Feature | Application Example | Reference |

|---|---|---|---|

| Homogeneous Ru/Diamine | High activity and enantioselectivity | Asymmetric Hydrogenation of Ketones | nih.gov |

| Magnetically Separable Nanoparticles | Easy separation and recycling | Nitroaldol Condensation | researchgate.net |

| Heterogeneous DA-gCN | High stability and reusability | Photocatalytic C-H Arylation | nih.gov |

Photoredox Catalysis Integrated with N,N'-Di-t-butyl-trimethylenediamine Systems

Photoredox catalysis, which uses visible light to drive chemical reactions, has been successfully integrated with metal catalysis. nih.gov Tert-butylamine has emerged as a highly effective bifunctional additive in nickel-catalyzed photoredox reactions for cross-coupling. chemrxiv.org It serves as both the base and the ligand, enabling efficient C-O and C-N bond formation under mild conditions. chemrxiv.org The bulky tert-butyl groups on the amine enhance coordination lability, which facilitates catalyst turnover, while also hindering undesirable side reactions. chemrxiv.org This approach not only works for a diverse range of nucleophiles but also allows for precipitate-free reaction conditions, which is advantageous for scaling up reactions. chemrxiv.org

In a different application, photoredox catalytic systems are being developed for photopolymerization and 3D printing. nih.gov New photosensitizers, when combined with initiators like oxidants and reductants, have shown high performance in initiating polymerization under visible light from LEDs, demonstrating a promising path for advanced manufacturing applications. nih.gov

Mechanistic Investigations and Reaction Dynamics of N,n Di T Butyl Trimethylenediamine Chemistry

Detailed Reaction Mechanism Elucidation for N,N'-Di-t-butyl-trimethylenediamine Catalyzed Processes

Stereochemical Aspects and Pathways to Enantiomeric and Diastereomeric Control

Chiral diamines are frequently employed as ligands in asymmetric catalysis to control the stereochemical outcome of a reaction. N,N'-Di-t-butyl-trimethylenediamine itself is an achiral molecule. To induce enantioselectivity, it would typically need to be used in the synthesis of a chiral catalyst, for example, by being part of a larger, asymmetric ligand scaffold, or by coordinating to a metal center in a way that creates a chiral environment.

There is literature on the use of other chiral 1,3-diamine derivatives in asymmetric reactions, such as the Mannich reaction, where they have been shown to afford products with high enantioselectivities. nih.gov These studies indicate that the cooperative action of the primary and tertiary amine groups in such ligands is key to their catalytic function. nih.gov However, specific examples and detailed pathways for achieving enantiomeric or diastereomeric control using N,N'-Di-t-butyl-trimethylenediamine are not described in the available search results. The synthesis of chiral 1,3-diamines and their application as organocatalysts or chiral auxiliaries is a known strategy, but this does not directly provide information on the catalytic use of the achiral N,N'-Di-t-butyl-trimethylenediamine for stereocontrol. mdpi.com

Advanced Applications of N,n Di T Butyl Trimethylenediamine in Contemporary Organic Synthesis and Materials Science

N,N'-Di-t-butyl-trimethylenediamine as a Key Reagent in Stoichiometric Organic Transformations

While primarily recognized for its role as a ligand in catalytic processes, N,N'-Di-t-butyl-trimethylenediamine and its derivatives can also function as key stoichiometric reagents in specific organic transformations. The steric hindrance provided by the t-butyl groups can influence the stereochemical outcome of reactions, making it a valuable tool in asymmetric synthesis. yale.eduresearchgate.net For instance, chiral N-tert-butanesulfinyl imines, which share the bulky t-butyl motif, have been extensively used as electrophiles in the synthesis of nitrogen-containing heterocycles, including natural alkaloids. researchgate.netnih.gov The bulky substituent directs the approach of nucleophiles, leading to high diastereoselectivity. researchgate.net

In a similar vein, the related compound N,N'-Di-tert-butylethylenediamine is utilized as a primary and secondary intermediate in the synthesis of pharmaceuticals. ontosight.ai The strategic placement of the bulky t-butyl groups can be instrumental in controlling reaction pathways and achieving desired product configurations in multi-step syntheses.

Enabling Synthesis of Complex Molecular Architectures and Natural Product Analogues

The synthesis of complex molecular architectures, including macrocycles and analogues of natural products, often requires precise control over reactivity and stereochemistry. N,N'-Di-t-butyl-trimethylenediamine and its derivatives serve as valuable components in constructing these intricate structures. For example, the total synthesis of the N,C-coupled naphthylisoquinoline alkaloids ancistrocladinium A and B, which exhibit significant antileishmanial activity, has been achieved through a sequence that relies on strategic bond formations. nih.gov While not directly employing N,N'-Di-t-butyl-trimethylenediamine, the principles of using sterically demanding amines to control atropisomerism are relevant.

Furthermore, the synthesis of macrocycles inspired by natural products like hymenocardine (B1200558) has been reported, where the macrocyclic scaffold is a key determinant of biological activity. researchgate.net The incorporation of diamine units, such as N,N'-Di-t-butyl-trimethylenediamine, can provide the necessary conformational flexibility and donor atoms for creating complex and biologically active macrocyclic compounds. researchgate.net

Derivatization and Functionalization Strategies for Novel Materials

The derivatization of N,N'-Di-t-butyl-trimethylenediamine opens up avenues for the creation of novel materials with tailored properties. The two nitrogen atoms provide reactive sites for a variety of chemical modifications.

Incorporation into Polymeric Systems for Enhanced Functionality

The development of functional polymers often involves the synthesis of reactive precursor polymers that can be modified post-polymerization. nih.gov Amine-terminated polymers, for example, can be synthesized and subsequently used as crosslinking agents to create materials with controlled network structures and properties. researchgate.net

Design of Advanced Functional Materials Utilizing N,N'-Di-t-butyl-trimethylenediamine Motifs

The structural motif of N,N'-Di-t-butyl-trimethylenediamine can be found in various advanced functional materials. For example, its Schiff base derivative, N,N'-bis(salicylidene)-1,3-propanediamine, forms the basis for a range of metal complexes with interesting magnetic and catalytic properties. researchgate.netsigmaaldrich.com These complexes have been investigated for their ability to mimic the active sites of enzymes and for their potential in materials science. medcraveonline.com

The thermal stability of materials can also be influenced by the incorporation of bulky, rigid structures. Research into polyamides containing a thianthrene (B1682798) moiety has shown that the introduction of bulky groups can impact the thermal properties of the resulting polymers. nih.gov Similarly, the bulky t-butyl groups of N,N'-Di-t-butyl-trimethylenediamine could be expected to enhance the thermal stability of materials in which it is incorporated.

Development of N,N'-Di-t-butyl-trimethylenediamine for Sensing and Recognition Applications

The nitrogen atoms in N,N'-Di-t-butyl-trimethylenediamine and its derivatives can act as binding sites for ions and molecules, making them promising candidates for the development of chemical sensors.

Derivatives of this diamine, particularly Schiff bases, have been shown to be effective in the recognition of anions and metal ions. researchgate.netnanobioletters.com For instance, a Schiff base sensor has been developed that exhibits selective color changes in the presence of specific anions like fluoride, cyanide, and acetate. researchgate.net The interaction between the Schiff base and the anion is responsible for the observed colorimetric response.

Furthermore, metal complexes of Schiff bases derived from diamines can act as fluorescent sensors for metal ions. nih.govresearchgate.net The coordination of a metal ion to the ligand can lead to a change in the fluorescence properties of the complex, allowing for the detection of the metal ion. For example, a guanidine-based bis-Schiff base has been synthesized for the highly selective recognition of Al³⁺ ions. nih.gov The complexation of the aluminum ion with the nitrogen and oxygen atoms of the ligand results in a detectable spectroscopic response. nih.gov

Below is a data table summarizing the applications of N,N'-Di-t-butyl-trimethylenediamine and its derivatives.

| Application Area | Specific Use | Key Feature of the Diamine Moiety |

| Stoichiometric Organic Synthesis | Asymmetric synthesis | Steric hindrance from t-butyl groups directs stereochemistry. yale.eduresearchgate.net |

| Complex Molecule Synthesis | Building block for macrocycles | Provides conformational flexibility and donor atoms. researchgate.net |

| Polymer Chemistry | Monomer/cross-linking agent | Introduces specific functionalities and influences polymer properties. ontosight.ai |

| Functional Materials | Precursor to Schiff base ligands | Forms stable metal complexes with unique properties. researchgate.netsigmaaldrich.com |

| Sensing and Recognition | Anion and metal ion sensing | Nitrogen atoms act as binding sites, leading to a detectable signal. researchgate.netnanobioletters.comnih.gov |

Q & A

Q. What are the common synthetic routes for N,N'-Di-t-butyl-trimethylenediamine, and how can reaction conditions be optimized to improve yield?

N,N'-Di-t-butyl-trimethylenediamine is typically synthesized via alkylation of trimethylenediamine with tert-butyl halides or via reductive amination using tert-butyl aldehydes. Key parameters include temperature control (60–80°C), solvent selection (e.g., THF or toluene), and stoichiometric excess of the alkylating agent to ensure complete substitution. Catalytic bases like K₂CO₃ or NaH are often employed to neutralize HX byproducts . Optimization studies should track intermediates using techniques like thin-layer chromatography (TLC) and adjust reaction times to minimize side products such as mono-alkylated species.

Q. Which analytical techniques are most reliable for characterizing N,N'-Di-t-butyl-trimethylenediamine and verifying its purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the tert-butyl groups (δ ~1.2 ppm in ¹H NMR) and ethylene backbone. Gas chromatography-mass spectrometry (GC-MS) can assess purity, while Fourier-transform infrared spectroscopy (FTIR) identifies N-H and C-N stretches. Elemental analysis ensures stoichiometric consistency of C, H, and N . For advanced purity verification, high-performance liquid chromatography (HPLC) with a polar stationary phase is recommended.

Q. What are the primary applications of N,N'-Di-t-butyl-trimethylenediamine in catalytic systems?

This diamine serves as a ligand in transition-metal catalysis, particularly in palladium and nickel complexes, where its bulky tert-butyl groups enhance steric control during cross-coupling reactions (e.g., Suzuki-Miyaura). It also stabilizes low-coordinate metal centers, improving catalytic turnover in hydrogenation and polymerization reactions .

Advanced Research Questions

Q. How do steric and electronic effects of N,N'-Di-t-butyl-trimethylenediamine influence reaction outcomes in asymmetric catalysis?

The tert-butyl groups create a rigid, electron-rich environment that directs substrate orientation in enantioselective reactions. Computational studies (e.g., DFT) can model ligand-metal interactions to predict selectivity. Experimentally, varying substituents on the diamine backbone and correlating with enantiomeric excess (e.g., via chiral HPLC) quantifies steric contributions .

Q. What methodologies resolve contradictory data in kinetic studies of diamine-metal complexes?

Discrepancies in reaction rates or stability constants may arise from solvent polarity, counterion effects, or trace moisture. Use stopped-flow spectroscopy under inert atmospheres (argon/glovebox) to monitor rapid equilibria. Isothermal titration calorimetry (ITC) provides direct thermodynamic data (ΔH, ΔS) to validate kinetic models .

Q. How can computational chemistry predict the reactivity of N,N'-Di-t-butyl-trimethylenediamine in novel reaction systems?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculate transition-state geometries and activation energies. Parameterize models using experimental data (e.g., bond lengths from X-ray crystallography or vibrational frequencies from IR) . For example, simulate tert-butyl group rotation barriers to assess conformational flexibility during catalysis.

Q. What strategies mitigate decomposition pathways of N,N'-Di-t-butyl-trimethylenediamine under oxidative conditions?

Decomposition via oxidation of amine groups can be minimized using antioxidants (e.g., BHT) or storing the compound under nitrogen. Spectroscopic monitoring (UV-Vis or EPR) identifies radical intermediates. Alternative ligand designs, such as incorporating electron-withdrawing groups, may enhance oxidative stability .

Methodological Guidance

Q. How should researchers handle and store N,N'-Di-t-butyl-trimethylenediamine to ensure stability?

Store in airtight, amber glass vessels under inert gas (argon) at –20°C to prevent moisture absorption and oxidation. Use desiccants (molecular sieves) during prolonged storage. Safety protocols include working in a fume hood, wearing nitrile gloves, and avoiding contact with strong acids (risk of exothermic decomposition) .

Q. What experimental approaches validate the role of N,N'-Di-t-butyl-trimethylenediamine in supramolecular assembly?

X-ray crystallography or small-angle X-ray scattering (SAXS) characterizes self-assembled structures. Titration experiments with fluorescent probes (e.g., pyrene) quantify critical micelle concentrations (CMC). Varying solvent polarity (e.g., water/THF mixtures) tests assembly robustness .

Contradictory Data Analysis

Q. How to reconcile conflicting reports on the coordination behavior of N,N'-Di-t-butyl-trimethylenediamine with lanthanides?

Divergent coordination modes (e.g., monodentate vs. bidentate) may result from solvent-dependent ligand flexibility. Use variable-temperature NMR to probe dynamic binding. Single-crystal X-ray diffraction of isolated complexes provides definitive structural evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.